Kinetin hydrochloride
Overview
Description
Kinetin hydrochloride is a type of cytokinin, a class of plant hormones that promote cell division . It is often used in plant tissue culture to induce callus formation and regenerate shoot tissues . Kinetin exists naturally in the DNA of cells of almost all organisms tested so far, including humans and various plants .
Synthesis Analysis
Kinetin was first isolated from autoclaved herring sperm DNA . The chemical structure of kinetin suggests that it can be formed from adenine and furfuryl . Furfuryl is formed after the primary oxidation of the deoxyribose moiety of DNA .
Molecular Structure Analysis
The molecular structure of kinetin includes an adenine base and a furfuryl group . This structure allows kinetin to bind to important human cellular proteins such as adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) .
Physical And Chemical Properties Analysis
Kinetin has a molecular weight of 215.21 g/mol . It is soluble in DMSO . The storage temperature for the powder form is -20°C .
Scientific Research Applications
Cadmium Stress in Plants : Kinetin alleviates cadmium toxicity in plants like Solanum melongena, enhancing growth and photosynthetic capacity by strengthening the antioxidant system (Singh & Prasad, 2014).
Translocation in Plants : Kinetin shows mobility in plants' vascular systems, playing a role in senescence and translocation processes (Lagerstedt & Langston, 1967).
Auxin and Plant Growth : Kinetin interacts with auxin to affect plant growth, demonstrating significant effects on the mobility of kinetin within plants (Seth, Davies & Wareing, 1966).
Sugar and Starch Metabolism : Kinetin influences the metabolism of sugars and starch during the feminization of castor plants, indicating its role in plant reproductive processes (Kumar & Rao, 1980).
Antioxidant System in Plants : It protects Solanum lycopersicum from NaCl-induced oxidative stress by enhancing the antioxidant system and other protective mechanisms (Ahanger et al., 2018).
Anti-Aging Effects : Kinetin has demonstrated anti-aging effects in different systems, including plants and human cells. Its role as a natural antioxidant protecting against oxidative and glyoxidative damage is notable (Rattan, 2002).
Protein Synthesis in Plants : The compound affects protein synthesis in plants, particularly in chloroplasts, which may be linked to its impact on hydration and permeability of chloroplast membranes (Richmond, Sachs & Osborne, 1971).
Vanillic Acid Formation : Kinetin induces vanillic acid formation in Vanilla planifolia, influencing enzyme activities in the phenylpropanoid pathway (Funk & Brodelius, 1992).
Safety And Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O.ClH/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKPHTIEFMEGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2NC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kinetin hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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